
Sulphuric acid, ammonium magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, ammonium magnesium salt, also known as ammonium magnesium sulfate, is a chemical compound composed of sulfuric acid, ammonium, and magnesium ions. It is commonly found in nature as a mineral and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, ammonium magnesium salt can be synthesized through several methods:
Reaction of magnesium sulfate with ammonium sulfate: This method involves mixing magnesium sulfate and ammonium sulfate in an aqueous solution, followed by crystallization to obtain the desired salt.
Reaction of magnesium oxide with sulfuric acid and ammonia: Magnesium oxide is reacted with sulfuric acid to form magnesium sulfate, which is then treated with ammonia to produce ammonium magnesium sulfate.
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ammonium magnesium salt typically involves the reaction of magnesium sulfate with ammonium sulfate in large-scale reactors. The resulting solution is then subjected to crystallization processes to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, ammonium magnesium salt undergoes various chemical reactions, including:
Acid-base reactions: It can react with acids and bases to form different salts and compounds.
Precipitation reactions: When mixed with certain reagents, it can form precipitates of other compounds.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid
Bases: Sodium hydroxide, potassium hydroxide
Conditions: Aqueous solutions, controlled temperatures
Major Products Formed
Magnesium hydroxide: Formed when reacted with strong bases.
Ammonium sulfate: Formed when reacted with strong acids.
Scientific Research Applications
Sulfuric acid, ammonium magnesium salt has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a nutrient in culture media.
Medicine: Utilized in pharmaceutical formulations and as a component in certain medical treatments.
Industry: Applied in the manufacturing of fertilizers, textiles, and other industrial products.
Mechanism of Action
The mechanism of action of sulfuric acid, ammonium magnesium salt involves its ability to dissociate into its constituent ions in aqueous solutions. These ions can then participate in various chemical reactions, influencing the properties and behavior of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate: Similar in composition but lacks the ammonium ion.
Ammonium sulfate: Contains ammonium but lacks the magnesium ion.
Magnesium chloride: Contains magnesium but has chloride instead of sulfate.
Uniqueness
Sulfuric acid, ammonium magnesium salt is unique due to its combination of ammonium and magnesium ions, which imparts specific chemical properties and reactivity that are distinct from other similar compounds.
Properties
CAS No. |
20861-69-2 |
|---|---|
Molecular Formula |
H20MgN2O14S2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
diazanium;magnesium;disulfate;hexahydrate |
InChI |
InChI=1S/Mg.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |
InChI Key |
DTBWUDZBUVOXRY-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


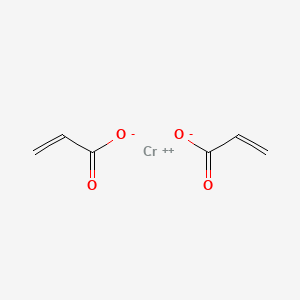
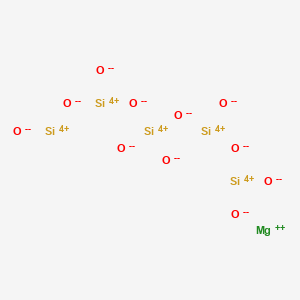
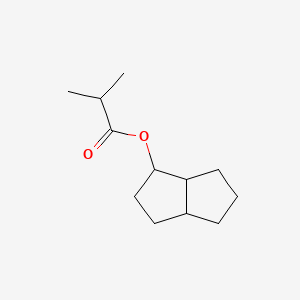

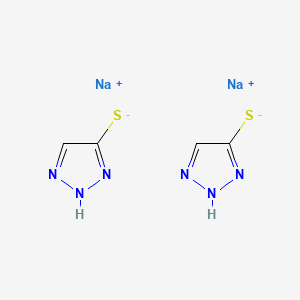

![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

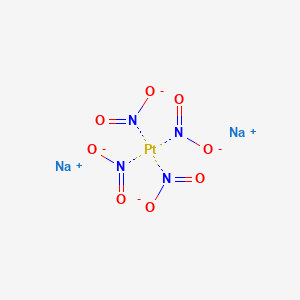
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
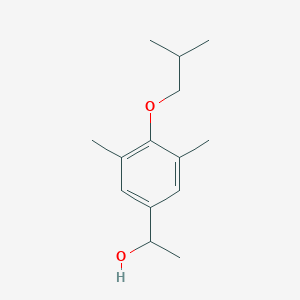
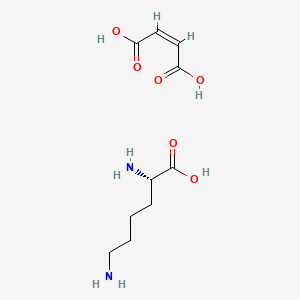
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
